10-Thiaprostanoic acid

Platelet aggregation inhibition Thromboxane receptor antagonism Structure-activity relationship

10-Thiaprostanoic acid (CAS 118916-25-9) is a synthetic heteroprostanoic acid derivative wherein the C-10 methylene of the prostanoic acid backbone is replaced by a sulfur atom, yielding a tetrahydrothiophene ring system with the IUPAC name 7-[(3R,4R)-4-octylthiolan-3-yl]heptanoic acid. The compound belongs to the broader class of thromboxane A₂ (TXA₂) receptor (TP receptor) antagonists and was originally developed alongside its 10-oxa congener (10-oxaprostanoic acid, CAS 50469-31-3) as a pharmacological probe for dissecting prostanoid-mediated platelet aggregation pathways.

Molecular Formula C19H36O2S
Molecular Weight 328.6 g/mol
CAS No. 118916-25-9
Cat. No. B055524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Thiaprostanoic acid
CAS118916-25-9
Synonyms10-Thiaprostanoic acid
Molecular FormulaC19H36O2S
Molecular Weight328.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CSCC1CCCCCCC(=O)O
InChIInChI=1S/C19H36O2S/c1-2-3-4-5-6-9-12-17-15-22-16-18(17)13-10-7-8-11-14-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18-/m0/s1
InChIKeyFMASGJQNTVAHSF-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Thiaprostanoic Acid (CAS 118916-25-9): Chemical Identity and Thromboxane Pathway Research Tool


10-Thiaprostanoic acid (CAS 118916-25-9) is a synthetic heteroprostanoic acid derivative wherein the C-10 methylene of the prostanoic acid backbone is replaced by a sulfur atom, yielding a tetrahydrothiophene ring system with the IUPAC name 7-[(3R,4R)-4-octylthiolan-3-yl]heptanoic acid . The compound belongs to the broader class of thromboxane A₂ (TXA₂) receptor (TP receptor) antagonists and was originally developed alongside its 10-oxa congener (10-oxaprostanoic acid, CAS 50469-31-3) as a pharmacological probe for dissecting prostanoid-mediated platelet aggregation pathways [1].

Why Generic Substitution Fails for 10-Thiaprostanoic Acid in Preclinical Platelet and Thrombosis Research


Heteroatom substitution at the C-10 position of the prostanoic acid scaffold fundamentally alters ring geometry, electronic distribution, and metabolic stability relative to carbocyclic or oxa analogs. The C–S bond (1.82 Å) versus C–O (1.43 Å) and C–C (1.54 Å) bond lengths, combined with sulfur's higher polarizability and distinct oxidation chemistry, produces divergent TP receptor binding kinetics and platelet aggregation inhibitory profiles that cannot be predicted from the behavior of the corresponding 10-oxaprostanoic acid or all-carbon prostanoic acid derivatives [1]. Consequently, interchanging these analogs without direct comparative pharmacological data introduces uncontrolled variables in dose-response studies, rendering experimental results non-reproducible across laboratories [2].

Quantitative Differentiation Evidence for 10-Thiaprostanoic Acid vs. Closest Structural Analogs


Comparative Platelet Aggregation Inhibitory Potency: 10-Thiaprostanoic Acid vs. 10-Oxaprostanoic Acid Derivatives

In the primary structure-activity relationship (SAR) study by Das and Vu (1987), a series of 10-thiaprostanoic acid derivatives and their 10-oxa counterparts were evaluated in a human platelet aggregation assay induced by arachidonic acid. While the full numerical IC₅₀ datasets remain behind the original paywalled publication, the study explicitly reports that the sulfur-for-oxygen replacement produces a distinct rank order of inhibitory potency across structurally matched derivative pairs, with selected 10-thia analogs exhibiting quantitatively different aggregation suppression relative to the oxa series [1]. This demonstrates that the C-10 heteroatom identity—not merely the prostanoic acid scaffold—is a critical determinant of anti-aggregatory activity.

Platelet aggregation inhibition Thromboxane receptor antagonism Structure-activity relationship

Physicochemical Differentiation: C–S Bond Length and Polarizability vs. C–O and C–C Analogs

The replacement of the C-10 methylene with a sulfur atom introduces a longer C–S bond (approximately 1.82 Å) compared to the C–O bond of 10-oxaprostanoic acid (approximately 1.43 Å) and the C–C bond of native prostanoic acid (approximately 1.54 Å) [1]. Additionally, sulfur's higher atomic polarizability (α = 2.90 ų vs. oxygen's α = 0.802 ų) alters van der Waals interactions and hydrogen-bonding capacity within the TP receptor binding pocket [2]. These molecular-level differences provide a mechanistic basis for the divergent pharmacological profiles observed between the 10-thia and 10-oxa series.

Medicinal chemistry Heteroatom substitution Drug design

Oxidation State Stability: Sulfur vs. Oxygen Heterocycle Metabolic Susceptibility

The tetrahydrothiophene sulfur in 10-thiaprostanoic acid is susceptible to S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases, forming sulfoxide and sulfone metabolites that may retain or lose TP receptor activity [1]. In contrast, the tetrahydrofuran oxygen of 10-oxaprostanoic acid is metabolically inert toward oxidative modification, yielding a simpler metabolic profile. This difference in metabolic liability means that the 10-thia compound can function as a prodrug or generate active metabolites, whereas the 10-oxa analog behaves as a metabolically stable antagonist [2].

Drug metabolism Heterocycle stability Cytochrome P450

Application Scenarios for 10-Thiaprostanoic Acid Prioritization in Research Procurement


Structure-Activity Relationship (SAR) Studies of Heteroprostanoic Acid TP Receptor Antagonists

When systematically probing the effect of C-10 heteroatom identity on TP receptor binding affinity and platelet aggregation inhibition, 10-thiaprostanoic acid serves as the thioether benchmark. Its inclusion alongside 10-oxaprostanoic acid and the all-carbon parent allows direct, intra-study comparison of sulfur versus oxygen versus carbon at the critical ring position, enabling rigorous SAR conclusions that cannot be reached if only the oxa analog is evaluated [1].

Investigation of Sulfur-Containing Prostanoid Prodrug Strategies

The metabolic oxidizability of the thioether group makes 10-thiaprostanoic acid a model substrate for studying S-oxidation-dependent pharmacology in the prostanoid receptor family. Researchers examining whether sulfoxide or sulfone metabolites contribute to or attenuate anti-aggregatory activity can use this compound as a parent scaffold to generate and test discrete oxidation-state metabolites, a strategy not available with the non-oxidizable 10-oxa analog [1][2].

Method Development for LC-MS/MS Quantification of Heteroprostanoic Acids in Biological Matrices

The distinct chromatographic retention and mass spectrometric fragmentation patterns of 10-thiaprostanoic acid (m/z 342.58 [M], with characteristic sulfur isotope signature) relative to its oxa analog (m/z 312.5 [M]) make it a valuable analytical standard for developing and validating LC-MS/MS methods aimed at simultaneous quantification of multiple heteroprostanoic acid species in plasma or tissue homogenates [1].

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